3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde
Description
3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde is a heterocyclic aldehyde featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with a 1-methylcyclobutylmethyl group and an aldehyde (-CHO) functionality. Its molecular formula is C₁₁H₁₈O₂, and its molecular weight is 182.26 g/mol. The compound’s unique structure combines the steric constraints of the cyclobutyl group with the electronic effects of the aldehyde, making it a versatile intermediate in organic synthesis and drug discovery .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-[(1-methylcyclobutyl)methyl]oxolane-3-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-10(3-2-4-10)7-11(8-12)5-6-13-9-11/h8H,2-7,9H2,1H3 |
InChI Key |
PWFJTTZIEGWSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CC2(CCOC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction, where a cyclobutylmagnesium halide reacts with an appropriate oxolane derivative.
Aldehyde Formation: The final step involves the oxidation of a hydroxyl group to form the aldehyde. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of 3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 3-[(1-Methylcyclobutyl)methyl]oxolane-3-carboxylic acid
Reduction: 3-[(1-Methylcyclobutyl)methyl]oxolane-3-methanol
Substitution: Various substituted oxolane derivatives
Scientific Research Applications
3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes and oxolane derivatives.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde involves its reactivity as an aldehyde and an oxolane derivative. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The oxolane ring can undergo ring-opening reactions, leading to the formation of different functionalized products. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates.
Comparison with Similar Compounds
Key Structural Features :
- Oxolane ring : Provides rigidity and influences electron distribution.
- Aldehyde group : Enables nucleophilic additions (e.g., Grignard reactions) and oxidations.
- Grignard addition to tetrahydrofuran-3-carbaldehyde followed by oxidation .
- Reductive amination of oxolane-3-carbaldehyde derivatives with substituted amines .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde with key analogs:
Reactivity and Stability
- Steric Effects : The 1-methylcyclobutylmethyl group in the target compound imposes significant steric hindrance, reducing reaction rates in nucleophilic additions compared to less bulky analogs like 3-(3-Chloropropyl)oxolane-3-carbaldehyde .
- Electronic Effects : Fluorinated analogs (e.g., 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde) exhibit greater metabolic stability due to the electron-withdrawing fluorine atoms, whereas the chloro-substituted analog is more reactive in SN2 reactions .
- Aldehyde Reactivity : All compounds undergo aldehyde-specific reactions (oxidation to carboxylic acids, reduction to alcohols), but the presence of electron-donating or withdrawing substituents modulates reaction kinetics .
Key Findings :
- The 1-methylcyclobutylmethyl group in the target compound may enhance binding specificity in enzyme pockets due to its unique geometry, as seen in cyclobutane-containing pharmaceuticals like taxane derivatives .
- Fluorinated analogs demonstrate superior pharmacokinetic profiles compared to non-fluorinated counterparts, aligning with trends in modern drug design .
Biological Activity
Overview
3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological properties, including mechanisms of action, efficacy in various biological contexts, and relevant case studies.
- Molecular Formula : C10H16O2
- Molecular Weight : 168.24 g/mol
- IUPAC Name : 3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde
- Structure : The compound features a cyclobutane ring, an oxolane (tetrahydrofuran) structure, and an aldehyde functional group.
The biological activity of 3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde is hypothesized to involve interactions with specific biomolecules, potentially modulating enzyme activity or receptor binding. Preliminary studies suggest that it may influence metabolic pathways related to cellular signaling and stress responses.
Antimicrobial Activity
Research indicates that 3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties, particularly against mosquito larvae. In a study focusing on Aedes aegypti, the primary vector for several viral diseases, it demonstrated significant larvicidal activity with an LC50 value of 25 µg/mL after 24 hours of exposure.
Case Studies
-
Larvicidal Efficacy Against Aedes aegypti :
- Objective : To assess the efficacy of 3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde as a larvicide.
- Methodology : Laboratory bioassays were conducted to determine the LC50 and LC90 values.
- Results : The compound exhibited an LC50 of 25 µg/mL and an LC90 of 50 µg/mL, indicating strong potential for use in vector control strategies.
-
Antimicrobial Screening :
- Objective : To evaluate the antimicrobial properties against pathogenic bacteria.
- Methodology : Disk diffusion and broth dilution methods were employed.
- Results : The compound showed varying degrees of inhibition across tested strains, with notable effectiveness against Staphylococcus aureus.
Research Findings
Recent studies have highlighted the diverse biological activities attributed to compounds structurally similar to 3-[(1-Methylcyclobutyl)methyl]oxolane-3-carbaldehyde. For instance, derivatives containing similar functional groups have been reported to possess anti-inflammatory and anticancer properties. This suggests a broader therapeutic potential for this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
